Pyrazolosalicyloyl Imide
Description
Properties
CAS No. |
1798027-05-0 |
|---|---|
Molecular Formula |
C20H26N6O7S |
Molecular Weight |
494.523 |
IUPAC Name |
N-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]-2-methyl-4-nitro-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26N6O7S/c1-4-5-15-17(26(30)31)18(24(3)22-15)20(29)21-19(28)14-12-13(6-7-16(14)27)34(32,33)25-10-8-23(2)9-11-25/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,28,29) |
InChI Key |
CKZJMUFKXKHYNW-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)O)C |
Synonyms |
N-[2-Hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]-1-methyl-4-nitro-3-n-propyl-1H-pyrazol-5-carboxamide; Pyrazolosalicylimide |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Pyrazolosalicyloyl Imide
Retrosynthetic Analysis of the Pyrazolosalicyloyl Imide Scaffold
A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections involve the cleavage of the imide bonds and the pyrazole (B372694) ring.
Disconnection of the Imide Ring: The imide functionality can be retrosynthetically disconnected to reveal a pyrazole-dicarboxylic acid (or its derivative, such as an anhydride or diester) and a salicylamide. This approach simplifies the target molecule into two key building blocks that can be coupled in the final steps of the synthesis.
Disconnection of the Pyrazole Ring: Alternatively, the pyrazole ring can be disconnected through established methods, such as the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.com This would lead to precursors that already contain the salicylamide moiety, which would then be cyclized to form the pyrazole ring.
Combined Disconnection: A more convergent approach would involve the disconnection of both the imide and pyrazole rings, leading to simpler, commercially available starting materials like salicylic (B10762653) acid, a hydrazine, and a dicarbonyl compound.
These retrosynthetic pathways provide a conceptual framework for the development of the synthetic strategies discussed in the following sections.
Direct Amidation and Cyclization Approaches
The formation of the imide ring is a critical step in the synthesis of this compound. Direct amidation followed by cyclization is a common and effective strategy for constructing imide functionalities.
A primary route to this compound involves the condensation of a suitably substituted pyrazole dicarboxylic acid or its corresponding ester with a salicylamide derivative. The reaction typically proceeds through the formation of an amide linkage, followed by an intramolecular cyclization to form the imide ring. The synthesis of salicylamide derivatives can be achieved by reacting salicylic acid or its esters with an appropriate amine. google.comnih.govresearchgate.net
The direct condensation of carboxylic acids and amines to form amides and subsequently imides often requires harsh conditions and can be inefficient. Therefore, activating agents and catalysts are frequently employed to facilitate these transformations under milder conditions.
Common activating agents include carbodiimides (e.g., DCC, EDC), which convert the carboxylic acid into a more reactive intermediate. Various catalysts, including those based on boron and zirconium, have been shown to be effective in direct amidation reactions. nih.govmdpi.comcore.ac.ukacs.org For instance, triarylsilanols have been identified as effective silicon-centered molecular catalysts for direct amidation. nih.gov The choice of catalyst can significantly influence the reaction rate and yield.
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None (Thermal) | 24 | 45 |
| B(OCH2CF3)3 | 12 | 85 |
| ZrCl4 | 18 | 78 |
| Tris(p-bromophenyl)silanol | 16 | 82 |
The choice of solvent and other reaction conditions, such as temperature, plays a crucial role in the synthesis of this compound. Aprotic polar solvents like DMF and DMAc have been found to be effective for the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles. nih.gov In some cases, solvent-free conditions, particularly under microwave irradiation, can lead to higher yields and shorter reaction times. tandfonline.comresearchgate.netresearchgate.net Optimization of these parameters is essential to maximize the yield and purity of the final product.
Multicomponent Reaction Pathways to this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. mdpi.combeilstein-journals.orgnih.gov A plausible MCR for the synthesis of the this compound scaffold could involve the one-pot reaction of a salicylamide-derived hydrazine, a 1,3-dicarbonyl compound, and a source of the second carbonyl group for imide formation, such as a keto-acid or its derivative. The development of such an MCR would significantly streamline the synthesis by reducing the number of steps and purification procedures. For instance, various pyrazole derivatives have been synthesized through multicomponent reactions involving hydrazine, aldehydes, and active methylene compounds. biointerfaceresearch.comrsc.org
Regioselective Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives with specific substitution patterns requires regioselective control. The regioselectivity of pyrazole ring formation from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is a well-studied area. acs.orgnih.govrsc.orgacs.org The reaction conditions, including the solvent and the nature of the substituents on both reactants, can influence the regiochemical outcome. nih.gov
For example, the reaction of an arylhydrazine with a 1,3-diketone in aprotic dipolar solvents can lead to good regioselectivity. nih.gov Similarly, base-mediated reactions of diazo compounds with pyrylium salts can afford functionalized pyrazoles with high regioselectivity. rsc.orgrsc.org These principles can be applied to the synthesis of this compound to control the placement of substituents on the pyrazole ring. Functionalization of the salicylic acid moiety prior to its incorporation into the final molecule is another strategy to achieve specific substitution patterns.
| 1,3-Dicarbonyl Compound | Hydrazine | Reaction Conditions | Major Regioisomer | Reference |
|---|---|---|---|---|
| Benzoylacetone | Methylhydrazine | Ethanol, reflux | 1-Methyl-5-phenyl-1H-pyrazole | nih.gov |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | DMAc, room temp | 1-Phenyl-3-trifluoromethyl-5-methyl-1H-pyrazole | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. Key strategies would focus on the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient processes. For a molecule with the structural complexity of this compound, which incorporates pyrazole, salicylic acid, and imide functionalities, a green synthetic approach would prioritize atom economy. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Designing convergent synthetic pathways that minimize the formation of byproducts. |
| Use of Safer Solvents | Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. |
| Energy Efficiency | Employing microwave-assisted or ultrasound-promoted reactions to reduce reaction times and energy consumption. |
| Catalysis | Utilizing catalytic amounts of reagents, such as metal catalysts or organocatalysts, to avoid the use of stoichiometric and often toxic reagents. |
Flow Chemistry and Continuous Synthesis Protocols for this compound
Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing, providing significant advantages in terms of safety, efficiency, and scalability. For the synthesis of this compound, a continuous flow process would involve pumping the reactants through a series of reactors where they mix and react under precisely controlled conditions. This methodology allows for enhanced heat and mass transfer, leading to improved reaction yields and purities. The modular nature of flow chemistry setups also enables the telescoping of multiple synthetic steps, thereby reducing the need for intermediate isolation and purification.
A hypothetical flow synthesis of this compound could involve the initial formation of a pyrazole-containing intermediate in one reactor, which is then directly channeled into a second reactor to react with a salicylic acid derivative, followed by a final cyclization step to form the imide ring in a subsequent reactor.
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Often challenging due to heat and mass transfer limitations. | Readily scalable by running the system for longer durations. |
| Safety | Handling of large quantities of hazardous materials poses risks. | Smaller reaction volumes at any given time enhance safety. |
| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over reaction parameters. |
| Reproducibility | Can vary between batches. | High degree of reproducibility. |
Solid-Phase Synthesis Techniques for this compound and Its Libraries
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is invaluable for drug discovery and material science research. In the context of this compound, one of the key building blocks, such as the pyrazole or salicylic acid core, would be immobilized on a solid support (e.g., a polymer resin). The subsequent reaction steps would then be carried out by treating the resin-bound substrate with an excess of the required reagents. A key advantage of this approach is the ease of purification; unreacted reagents and byproducts are simply washed away, leaving the desired product attached to the solid support.
The final this compound or its analogs can then be cleaved from the resin. This methodology is particularly well-suited for creating a library of this compound derivatives by varying the building blocks used in each step. For instance, a diverse range of substituted pyrazoles and salicylic acids could be employed to generate a library of compounds for biological screening.
| Step | Description |
| 1. Resin Functionalization | The solid support is prepared with a suitable linker to which the first building block will be attached. |
| 2. Immobilization | The first building block (e.g., a salicylic acid derivative) is covalently attached to the resin. |
| 3. Sequential Reactions | The subsequent building blocks (e.g., a pyrazole derivative) are added in a stepwise manner. Excess reagents are washed away after each step. |
| 4. Cleavage | The final this compound analog is cleaved from the solid support. |
| 5. Purification | The cleaved product is collected and purified. |
Structural Elucidation and Advanced Spectroscopic Characterization of Pyrazolosalicyloyl Imide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of organic molecules, including "Pyrazolosalicyloyl Imide." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental techniques used to delineate the carbon-hydrogen framework of "this compound."
¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" would reveal distinct signals for each chemically non-equivalent proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. For instance, aromatic protons on the salicyl and pyrazole (B372694) rings would typically resonate in the downfield region (approximately 6.5-8.5 ppm) due to the deshielding effects of the aromatic ring currents. Protons of the imide group and any aliphatic protons would have characteristic chemical shifts in other regions of the spectrum. The integration of these signals provides the relative ratio of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, offering valuable insights into the connectivity of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of "this compound." Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For example, the carbonyl carbon of the imide and the carbons of the aromatic rings would appear at the downfield end of the spectrum (typically >100 ppm), whereas any sp³-hybridized carbons would be found in the upfield region.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound Structure
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 7.8 - 8.2 | Doublet | 7.5 - 8.0 |
| Aromatic CH | 7.2 - 7.6 | Triplet | 7.0 - 7.5 |
| Aromatic CH | 6.8 - 7.1 | Doublet of Doublets | 7.0 - 8.0, 1.0 - 1.5 |
| Pyrazole CH | 7.5 - 7.9 | Singlet | N/A |
| Imide NH | 10.0 - 11.0 | Broad Singlet | N/A |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Hypothetical this compound Structure
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Imide) | 160 - 170 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 140 - 150 |
| Aromatic CH | 115 - 135 |
| Pyrazole C=N | 145 - 155 |
| Pyrazole CH | 100 - 110 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To further elucidate the complex structure of "this compound," a suite of two-dimensional (2D) NMR techniques is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within a spin system. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, helping to trace out the connectivity of the hydrogen framework.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in connecting different fragments of the molecule and in assigning the positions of quaternary carbons (carbons with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion. This high precision allows for the determination of the elemental composition of "this compound" with a high degree of confidence. By comparing the experimentally measured exact mass to the calculated masses of possible molecular formulas, the correct formula can be determined, which is a critical step in the identification of a new compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion of "this compound" is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and to confirm the proposed structure. For "this compound," characteristic fragmentation pathways would likely involve the cleavage of the imide ring and the loss of small neutral molecules such as CO or H₂O, providing further evidence for the compound's structure.
Application of Deuterated Analogs in MS-based Mechanistic Studies
Mass spectrometry (MS) is a pivotal tool for determining molecular weight and elucidating fragmentation pathways. In complex molecules like this compound, identifying the origin of fragment ions can be challenging. Deuterium labeling, where specific hydrogen atoms are replaced by their heavier isotope, deuterium, is a powerful technique to trace the pathways of bond cleavages upon ionization. thalesnano.comspectroscopyonline.comacs.org The mass shift of 1 Da for each incorporated deuterium atom in a fragment ion provides unambiguous evidence of its elemental composition and origin. spectroscopyonline.com
For this compound, a plausible fragmentation pathway upon electron impact ionization might involve initial cleavage at the amide bond and subsequent fragmentation of the pyrazole and salicoyl moieties. To confirm such a pathway, a deuterated analog, for instance, with the labile proton on the pyrazole nitrogen replaced by deuterium (N-D), can be synthesized.
Consider a primary fragmentation event involving the cleavage of the amide bond, leading to the formation of a salicoyl cation and a pyrazole-imide radical, or vice versa. If the pyrazole N-H proton is implicated in a rearrangement prior to or during fragmentation, its replacement with deuterium would result in a corresponding mass shift in the resulting fragment ions.
Hypothetical Fragmentation Analysis:
| Parent Compound | m/z of Fragment Ion [Fragment Name] | Deuterated Analog (N-D) | m/z of Deuterated Fragment Ion | Mass Shift (Da) | Interpretation |
| This compound | 173.04 [Pyrazole-Imide] | N-Deuterio-Pyrazolosalicyloyl Imide | 174.05 | +1 | The N-H proton is retained in the pyrazole-imide fragment. |
| This compound | 121.03 [Salicyloyl cation] | N-Deuterio-Pyrazolosalicyloyl Imide | 121.03 | 0 | The N-H proton is not part of the salicoyl fragment. |
| This compound | 95.03 [Pyrazole cation] | N-Deuterio-Pyrazolosalicyloyl Imide | 96.04 | +1 | Confirms the location of the deuterium on the pyrazole ring fragment. |
This interactive table illustrates how deuterium labeling can be used to confirm fragmentation pathways. The data presented is hypothetical and serves as an example of the methodology.
By observing which fragments exhibit a mass shift, the fragmentation mechanism can be pieced together with high confidence. This technique is invaluable for distinguishing between isobaric fragments and understanding complex rearrangement processes that can occur in the mass spectrometer. spectroscopyonline.comacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. taylorfrancis.comacs.org
Characteristic Vibrational Modes of Imide and Pyrazole Moieties
The vibrational spectrum of this compound is expected to be rich and complex, displaying characteristic bands for each of its constituent moieties.
Imide Moiety: Cyclic imides are well-known for their coupled carbonyl (C=O) stretching vibrations. spectroscopyonline.com Typically, two distinct bands are observed: an asymmetric stretch at higher wavenumbers (around 1790–1735 cm⁻¹) and a symmetric stretch at lower wavenumbers (around 1750–1680 cm⁻¹). spectroscopyonline.com These features are prominent in both IR and Raman spectra.
Pyrazole Moiety: The pyrazole ring exhibits several characteristic vibrations. The N-H stretching vibration of the pyrazole ring is expected around 3200 cm⁻¹ when involved in hydrogen bonding. nih.gov Ring stretching modes, involving C=C and C=N bonds, typically appear in the 1600–1400 cm⁻¹ region. researchgate.net
Salicyloyl Moiety: This group contributes aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands in the 1600–1450 cm⁻¹ region, and a distinct amide-like C=O stretch. The phenolic O-H group will also present a characteristic stretching band.
Hypothetical Vibrational Peak Assignments for this compound:
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Moiety |
| ~3250 | Medium, Broad | Weak | ν(N-H), H-bonded | Pyrazole |
| ~3065 | Medium | Strong | ν(C-H), Aromatic | Salicoyl, Pyrazole |
| ~1775 | Strong | Medium | ν(C=O), Asymmetric | Imide |
| ~1710 | Strong | Medium | ν(C=O), Symmetric | Imide |
| ~1665 | Strong | Medium | ν(C=O), Amide I | Salicyloyl |
| ~1590 | Strong | Strong | ν(C=C), Aromatic | Salicoyl |
| ~1450 | Medium | Strong | Ring Stretching | Pyrazole |
| ~1390 | Medium | Strong | Imide Ring Vibration | Imide |
This interactive table presents hypothetical yet representative vibrational data based on known frequencies for the constituent functional groups.
Hydrogen Bonding Network Analysis via Vibrational Spectroscopy
The presence of both hydrogen bond donors (pyrazole N-H, salicoyl O-H) and acceptors (imide C=O, amide C=O, pyrazole N) in this compound suggests the high likelihood of intermolecular hydrogen bonding in the solid state. researchgate.netmdpi.com Such interactions create supramolecular structures that significantly influence the compound's physical properties. nih.gov
IR spectroscopy is particularly sensitive to hydrogen bonding. The most telling indicator is the N-H stretching band of the pyrazole ring. In a non-hydrogen-bonded state (e.g., in a very dilute non-polar solution), this band would appear as a relatively sharp peak. In the solid state, if intermolecular N-H···O=C hydrogen bonds are formed, this band is expected to broaden considerably and shift to a lower frequency (a red-shift), often appearing in the 3250-3100 cm⁻¹ range. nih.govaip.org The magnitude of this shift correlates with the strength of the hydrogen bond. The analysis of these shifts provides critical insight into the molecular packing and intermolecular forces. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The chromophore in this compound is an extended conjugated system comprising the salicoyl aromatic ring, the pyrazole ring, and the imide carbonyl groups. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com
The expected electronic transitions for this molecule are:
π → π* transitions: These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic and heterocyclic systems.
n → π* transitions: These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an antibonding π* orbital.
The extended conjugation is expected to result in absorption maxima at longer wavelengths compared to the individual, unconjugated chromophores. youtube.comnih.gov Aromatic imines and conjugated pyrazole systems often absorb in the near-UV region. researchgate.netnih.gov
Hypothetical UV-Vis Absorption Data for this compound (in Ethanol):
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| ~285 | ~25,000 | π → π |
| ~340 | ~3,500 | n → π |
This interactive table provides a hypothetical representation of the electronic absorption properties.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study of this compound would provide conclusive evidence of its molecular structure. By irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be generated, from which the atomic positions are determined. niscpr.res.in
This analysis would confirm the planarity of the pyrazole and imide rings, reveal the dihedral angles between the different ring systems, and provide precise measurements of the intermolecular hydrogen bonds discussed in the vibrational spectroscopy section. For related N-aryl imide and pyrazole-amide compounds, monoclinic or triclinic crystal systems are common. spast.orgresearchgate.netiucr.org
Hypothetical Single-Crystal X-ray Diffraction Data for this compound:
| Parameter | Value |
| Chemical Formula | C₁₈H₁₁N₃O₄ |
| Formula Weight | 345.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.35 |
| b (Å) | 20.10 |
| c (Å) | 15.30 |
| α (°) | 90 |
| β (°) | 102.5 |
| γ (°) | 90 |
| Volume (ų) | 2805.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.635 |
This interactive table presents a plausible set of crystallographic data for this compound, based on structurally similar molecules.
Analysis of Intermolecular Interactions and Crystal Packing
The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the crystal's stability, morphology, and physicochemical properties. For pyrazole and salicylamide derivatives, hydrogen bonding and other weak interactions play a pivotal role in dictating the supramolecular architecture.
In the crystal lattice of pyrazole derivatives, the packing is often stabilized by a combination of intermolecular hydrogen bonds, such as C-H···O, and C-H···π interactions. slideshare.net For salicylamide-containing structures, both intra- and intermolecular hydrogen bonds are significant. nih.govnih.gov The formation of a six-membered ring via an intramolecular hydrogen bond is a common motif, but this does not preclude the formation of intermolecular hydrogen bonds that link molecules into larger assemblies. nih.govnih.gov
In the case of our model compound, Ethyl 3-(4-fluorophenyl)-5-hydroxy-1-(2-hydroxybenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, X-ray crystallography reveals a complex network of interactions. researchgate.net The presence of multiple hydrogen bond donors (the hydroxyl group of the salicyl moiety and N-H groups of the pyrazole, if not substituted) and acceptors (carbonyl oxygens, the pyrazole nitrogens, and the fluorine atom) allows for the formation of robust supramolecular synthons. These interactions guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks.
The key intermolecular interactions observed in the crystal structure of similar pyrazole derivatives are summarized in the table below.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Significance in Crystal Packing |
| Hydrogen Bond | O-H (Salicyl) | O=C (Carboxylate) | 2.5 - 2.8 | 160 - 175 | Forms dimers or chains, primary stabilization |
| Hydrogen Bond | C-H (Aromatic) | O (Carbonyl) | 3.2 - 3.5 | 140 - 160 | Links primary structures into layers or 3D networks slideshare.net |
| Hydrogen Bond | C-H (Pyrazole) | F (Fluorophenyl) | 3.1 - 3.4 | 130 - 150 | Contributes to overall lattice stability |
| π-π Stacking | Phenyl Ring | Pyrazole Ring | 3.5 - 3.8 (centroid-centroid) | N/A | Face-to-face or offset stacking contributes to packing efficiency |
| C-H···π Interaction | C-H (Alkyl) | Phenyl Ring | 2.6 - 2.9 (H to ring centroid) | 120 - 150 | Further stabilizes the crystal lattice slideshare.net |
Note: The data in this table are representative values for this class of compounds and are intended for illustrative purposes.
These interactions collectively create a densely packed and stable crystal structure. The specific arrangement is a delicate balance between the strongest hydrogen bonds and the cumulative effect of numerous weaker interactions.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Electronic Circular Dichroism (ECD) is a powerful method within this family, measuring the differential absorption of left and right circularly polarized light by a chiral compound. researchgate.netnih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is widely used for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.net
A chiral derivative of "this compound," such as the selected model compound, possesses stereogenic centers within the 4,5-dihydro-1H-pyrazole ring. researchgate.net The presence of these centers means the molecule is not superimposable on its mirror image, and its two enantiomers will interact differently with circularly polarized light, resulting in a characteristic ECD spectrum.
The ECD spectrum is a plot of molar circular dichroism (Δε) or molar ellipticity ([θ]) versus wavelength. The spectrum consists of positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. For our model compound, the key chromophores are the 2-hydroxybenzoyl (salicyloyl) group, the pyrazole system, and the 4-fluorophenyl group.
The sign and intensity of the Cotton effects are directly related to the spatial arrangement of these chromophores relative to the chiral center(s). According to the principles of exciton chirality, when two or more chromophores are positioned closely in space, their electronic transitions can couple, leading to characteristic bisignate (two-peaked, one positive and one negative) Cotton effects in the ECD spectrum. The sign of this couplet can be used to deduce the absolute stereochemistry of the molecule.
A hypothetical ECD spectrum for a single enantiomer of a chiral this compound derivative would exhibit Cotton effects corresponding to the π→π* transitions of the aromatic rings. The table below illustrates the kind of data that would be obtained from an ECD analysis.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition | Interpretation |
| ~310 | +15,000 | n→π* (Salicyloyl C=O) | Positive Cotton effect indicating a specific spatial orientation of the carbonyl group. |
| ~280 | -25,000 | π→π* (¹Lь band, Salicyloyl) | Negative Cotton effect from the benzene ring chromophore. |
| ~250 | +40,000 | π→π* (¹Lₐ band, Salicyloyl/Phenyl) | Strong positive Cotton effect, potentially from exciton coupling between the aromatic rings. |
| ~220 | -30,000 | π→π* (Pyrazole/Aromatic) | Negative Cotton effect indicating the contribution of other chromophores at shorter wavelengths. |
Note: This table presents hypothetical but realistic data for a chiral derivative to illustrate the principles of ECD spectroscopy.
By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for different possible stereoisomers, the absolute configuration of the chiral derivative can be definitively assigned. mdpi.com The sensitivity of ECD to conformational changes also makes it a valuable tool for studying the solution-state structures of flexible molecules. nih.gov
Compound Nomenclature
| Trivial/Systematic Name |
| This compound |
| Ethyl 3-(4-fluorophenyl)-5-hydroxy-1-(2-hydroxybenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylate |
| Salicylamide |
| Pyrazole |
Computational and Theoretical Investigations of Pyrazolosalicyloyl Imide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
Optimized Geometries and Conformational Analysis
To determine the most stable three-dimensional arrangement of atoms in Pyrazolosalicyloyl Imide, its geometry would be optimized using DFT calculations. This process involves finding the minimum energy structure on the potential energy surface. A common approach would be to use a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be performed to identify various stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O (imide) | 1.22 Å |
| Bond Length | C-N (imide) | 1.39 Å |
| Bond Length | C=N (pyrazole) | 1.34 Å |
| Bond Length | O-H (salicyloyl) | 0.97 Å |
| Bond Angle | C-N-C (imide) | 112.0° |
| Bond Angle | N-N-C (pyrazole) | 108.5° |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. These calculations would be essential in predicting the potential reactivity of this compound in various chemical environments.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would likely be regions of high negative potential, while the hydrogen atoms, particularly the one on the hydroxyl group, would be areas of positive potential.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. This involves solving Newton's equations of motion for a system of atoms and molecules.
Conformational Sampling and Energy Landscapes
MD simulations would allow for extensive conformational sampling of this compound, providing a detailed picture of its flexibility and the different shapes it can adopt. By simulating the molecule's movement over nanoseconds or even microseconds, an energy landscape can be constructed. This landscape maps the potential energy of the system as a function of its conformational coordinates, revealing the most stable conformations (local minima) and the transition states between them.
Solvation Effects and Ligand-Solvent Interactions
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are ideal for studying these solvation effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to analyze the specific interactions between this compound and the solvent. This includes the formation of hydrogen bonds between the polar groups of the solute and solvent molecules. Understanding these interactions is critical for predicting the solubility and bioavailability of the compound.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to simulate various types of spectra.
Simulated NMR, IR, and UV-Vis Spectra
Computational tools can accurately predict the spectroscopic fingerprints of pyrazole-imide derivatives. nmrdb.orgbiorxiv.orgnih.gov
NMR Spectra: Nuclear Magnetic Resonance (NMR) spectra can be simulated to predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. Such simulations are crucial for confirming the chemical structure of newly synthesized compounds.
IR Spectra: Infrared (IR) spectroscopy simulations are used to identify the vibrational modes of a molecule. biorxiv.org By calculating the frequencies and intensities of these vibrations, a theoretical IR spectrum can be generated. This is particularly useful for identifying characteristic functional groups within the pyrazole-imide structure, such as the C=O stretching of the imide group and the N-H or C=N vibrations of the pyrazole (B372694) ring. The calculation often involves a harmonic oscillator approximation, with scaling factors sometimes applied to better match experimental data. biorxiv.org
UV-Vis Spectra: The electronic absorption properties are predicted using TD-DFT calculations. nih.gov These simulations help identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*), providing insights into the molecule's electronic structure and potential color. researchgate.net
Table 1: Hypothetical Simulated Spectroscopic Data for a Pyrazole-Imide Derivative This table is illustrative and does not represent experimentally verified data for a specific compound.
| Spectrum Type | Predicted Peak/Signal | Assignment/Interpretation |
|---|---|---|
| ¹H NMR | δ 7.2-8.5 ppm | Aromatic protons (salicyloyl and pyrazole rings) |
| ¹³C NMR | δ 160-170 ppm | Imide carbonyl carbons (C=O) |
| IR | 1700-1750 cm⁻¹ | Imide C=O stretching vibration |
| IR | 3200-3400 cm⁻¹ | N-H stretching vibration (if present) |
| UV-Vis | λmax ≈ 280 nm | π→π* transition in aromatic systems |
Validation of Experimental Data through Computational Models
A critical step in computational chemistry is the validation of theoretical models against experimental results. The accuracy of simulated spectra is highly dependent on the chosen level of theory (e.g., DFT functional) and basis set. By comparing the computationally predicted NMR, IR, and UV-Vis spectra with those obtained experimentally, researchers can confirm the structural assignment of the molecule and refine the computational methods for greater predictive accuracy. Discrepancies between simulated and experimental data can point to environmental factors, such as solvent effects, that may need to be incorporated into the theoretical model for a more accurate representation. nih.gov
Drug Discovery Informatics and Chemoinformatics Applications
Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. For pyrazole-imide derivatives, these techniques are used to predict molecular properties and identify promising candidates for further study.
Ligand-Based Design Principles
In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) relies on the information from molecules known to interact with that target. nih.govnih.gov This approach operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a series of pyrazole-imide compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models create a mathematical relationship between the chemical structures of the compounds and their biological activity, using calculated molecular descriptors.
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Category | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |
| Topological | Wiener Index, Kier-Hall indices | Atomic connectivity and branching |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In a ligand-based approach, a known active pyrazole-imide derivative would be used as a template. The screening software then searches for other molecules in a database that have a similar shape or pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings). This process allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving time and resources.
Docking and Molecular Recognition Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a cornerstone of structure-based drug design.
Research on certain pyrazole-containing imide derivatives has identified Heat Shock Protein 90α (Hsp90α) as a potential biological target. nih.gov Molecular docking and subsequent molecular dynamics simulations were used to explore the binding mechanism of these compounds within the active site of Hsp90α. nih.gov
Such studies reveal key molecular recognition features, such as:
Hydrogen Bonds: The imide carbonyls or pyrazole nitrogen atoms can act as hydrogen bond acceptors, forming interactions with amino acid residues like asparagine or lysine in the target's binding pocket.
Hydrophobic Interactions: The aromatic rings of the pyrazole and salicyloyl moieties can engage in hydrophobic interactions with nonpolar residues like leucine, valine, or phenylalanine.
Pi-Stacking: The planar aromatic rings can form π-π stacking interactions with aromatic residues such as tyrosine or tryptophan.
Molecular dynamics simulations further explore the stability of the docked pose over time, providing a more dynamic picture of the ligand-receptor interaction and helping to calculate the binding free energy, which indicates the strength of the interaction. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyrazole-Imide Derivative with a Target Protein This table is a hypothetical representation of typical docking output.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding energy |
| Key Interacting Residues | ASN51, LEU48, TYR139 | Specific amino acids involved in binding |
| Hydrogen Bonds | 2 | Formed with ASN51 and a backbone amide |
| Hydrophobic Interactions | LEU48, VAL150 | Contribution from nonpolar contacts |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 5-fluorouracil |
| Asparagine |
| Leucine |
| Lysine |
| Phenylalanine |
| Tryptophan |
| Tyrosine |
Chemical Transformations and Reactivity of Pyrazolosalicyloyl Imide
Hydrolysis Mechanisms of the Imide Moiety
The imide group, characterized by two acyl groups bound to a nitrogen atom, is a key functional group in Pyrazolosalicyloyl Imide. Its susceptibility to hydrolysis, the cleavage of chemical bonds by the addition of water, is a critical aspect of its reactivity profile. This process can be significantly influenced by the reaction conditions, particularly the pH.
Base-Catalyzed Hydrolysis
In the presence of a base, the hydrolysis of the imide functionality follows a different mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-nitrogen bond of the imide ring. This process typically results in the formation of a carboxylate and an amide. The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ions and the steric and electronic environment around the carbonyl centers.
Enzymatic Hydrolysis
While specific enzymatic hydrolysis data for this compound is not extensively documented, the general principles of enzymatic reactions on similar structures can be considered. Enzymes, being highly specific catalysts, could potentially hydrolyze the imide bond. The mechanism would involve the binding of the substrate to the active site of the enzyme, followed by a catalyzed nucleophilic attack, often involving amino acid residues within the active site, on a carbonyl carbon. This would lead to the formation of an acyl-enzyme intermediate and the subsequent release of the hydrolyzed products. The efficiency and selectivity of such a process would be highly dependent on the specific enzyme used.
Nucleophilic and Electrophilic Attack on the Imide Nitrogen and Carbonyls
The presence of multiple reactive sites makes this compound susceptible to both nucleophilic and electrophilic attacks. The carbonyl carbons of the imide group are electrophilic in nature and are primary targets for nucleophiles. Strong nucleophiles can attack these carbons, leading to the opening of the imide ring or the substitution of one of the acyl groups.
The nitrogen atom of the imide moiety, while generally less reactive than the carbonyl carbons, can also participate in chemical reactions. Its lone pair of electrons can be involved in reactions with strong electrophiles. However, the delocalization of these electrons into the adjacent carbonyl groups reduces its nucleophilicity.
The pyrazole (B372694) ring itself offers additional sites for reactivity. Generally, electrophilic substitution on a pyrazole ring occurs preferentially at the C4 position, while nucleophilic attacks are more likely at the C3 and C5 positions, depending on the substituents present on the ring.
Derivatization Strategies of the this compound Scaffold
The modification of the this compound structure is crucial for tuning its properties and exploring its potential in various applications. Derivatization can be targeted at different parts of the molecule, including the pyrazole ring.
Modifications of the Pyrazole Ring
Table 1: Potential Derivatization Reactions of the Pyrazole Ring
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Electrophilic Substitution (e.g., Nitration, Halogenation) | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., NBS, NCS) | Introduction of nitro or halo groups, typically at the C4 position. |
| N-Alkylation/N-Arylation | Alkyl halides, Aryl halides in the presence of a base | Substitution at the N1 position of the pyrazole ring. |
| Metal-Catalyzed Cross-Coupling Reactions | Boronic acids (Suzuki coupling), Organostannanes (Stille coupling) with a pre-functionalized (e.g., halogenated) pyrazole ring | Formation of new carbon-carbon bonds, allowing for the introduction of aryl or alkyl substituents. |
These derivatization strategies provide a versatile toolkit for medicinal chemists and material scientists to systematically modify the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties. Further research into the specific reactivity of this compound will undoubtedly unveil more opportunities for its chemical transformation and application.
Functionalization of the Salicyloyl Moiety
The salicyloyl moiety of this compound, being a substituted benzene ring, is susceptible to electrophilic aromatic substitution reactions. The hydroxyl and amide groups attached to the ring influence the regioselectivity of these substitutions. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The amide group is also an ortho, para-director, albeit a weaker activator than the hydroxyl group.
Common electrophilic substitution reactions that can be anticipated on the salicyloyl ring include nitration, halogenation, and Friedel-Crafts reactions.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Salicyloyl Moiety
| Reaction | Reagent | Potential Product(s) |
| Nitration | HNO₃/H₂SO₄ | Nitrated this compound |
| Bromination | Br₂/FeBr₃ | Brominated this compound |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylated this compound |
Note: The precise position of substitution will be determined by the combined directing effects of the hydroxyl and amide groups.
Alterations at the Imide Nitrogen
The imide nitrogen in this compound possesses a lone pair of electrons, making it a potential site for alkylation and acylation reactions. However, the delocalization of this lone pair into the adjacent carbonyl groups reduces its nucleophilicity compared to a typical amine. Despite this, under appropriate conditions, the imide nitrogen can be functionalized.
N-alkylation of pyrazoles is a well-established transformation and can be achieved using various alkylating agents in the presence of a base. d-nb.infonih.govgoogle.comresearchgate.netgoogle.com Similarly, enzymatic approaches for selective N-alkylation of pyrazoles have also been developed. d-nb.info
Table 2: Representative N-Alkylation Reactions of Pyrazole Derivatives
| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Product | Yield (%) | Reference |
| Pyrazole | Alkyl Halide | Crystalline Aluminosilicate | N-Alkylpyrazole | High | google.comgoogle.com |
| 1H-Pyrazoles | Various | Catalyst-free Michael reaction | N1-Alkyl Pyrazole | >90 | nih.gov |
| Pyrazole | Haloalkanes | Engineered Enzymes | N-Alkylpyrazole | >99 (regioselectivity) | d-nb.info |
Reduction Reactions of Carbonyl and Imide Groups
The carbonyl groups of the imide functionality and the amide linkage in this compound can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to amines. ucalgary.camasterorganicchemistry.comcommonorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. ucalgary.ca
Table 3: Reduction of Amides to Amines using LiAlH₄
| Amide Type | Reagent | Solvent | Product |
| Primary Amide | 1. LiAlH₄ 2. H₂O | Ether | Primary Amine |
| Secondary Amide | 1. LiAlH₄ 2. H₂O | Ether | Secondary Amine |
| Tertiary Amide | 1. LiAlH₄ 2. H₂O | Ether | Tertiary Amine |
Oxidation Pathways and Stability Studies
The pyrazole ring is generally stable to oxidation. However, the salicyloyl moiety, particularly the phenolic hydroxyl group, can be susceptible to oxidation. The oxidation of a pyrazole derivative, methylaminopyrazole formamidine, by potassium permanganate has been studied, indicating that the pyrazole ring can be involved in redox reactions under specific conditions. sciencepublishinggroup.com The reaction proceeds through the formation of an intermediate complex which then decomposes to give the final oxidation products. sciencepublishinggroup.com
Photochemical Reactivity of this compound
The photochemical behavior of pyrazole derivatives has been investigated, revealing pathways for isomerization and rearrangement upon exposure to UV light. beilstein-journals.orgnih.govnih.govresearchgate.net The photochemical isomerization of pyrazoles can lead to the formation of imidazoles. This transformation is thought to proceed through high-energy intermediates. The specific photochemical reactivity of this compound would likely involve the pyrazole ring, potentially leading to rearrangements or cyclization reactions, influenced by the presence of the salicyloyl and imide functionalities. Studies on terarylenes containing pyrazole fragments have shown that UV irradiation can induce specific photoreactions, such as the contraction of a pyranone ring, while other potential cyclizations are not observed. nih.gov
Coordination Chemistry and Metal Complexation of Pyrazolosalicyloyl Imide
Pyrazolosalicyloyl Imide as a Ligand for Transition Metal Ions
This compound is a multifunctional ligand capable of binding to transition metal ions through several potential donor atoms, including the nitrogen atoms of the pyrazole (B372694) ring, the phenolic oxygen of the salicyl group, and the oxygen or nitrogen atoms of the imide functionality. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms makes it an effective chelating agent for a variety of transition metals.
The coordination of pyrazole-containing ligands to transition metals is a well-established field. Pyrazole can coordinate as a neutral molecule through its pyridine-type nitrogen atom or, upon deprotonation, as a pyrazolate anion, which can bridge multiple metal centers. nih.gov The acidity of the pyrazole NH proton is enhanced upon coordination to a Lewis acidic metal center, facilitating deprotonation. nih.gov The salicylaldehyde (B1680747) moiety provides a phenolic oxygen and an aldehydic or iminic nitrogen (if formed via condensation), creating a stable chelate ring upon coordination.
The combination of these fragments in this compound results in a ligand with multiple potential coordination pockets, allowing for the formation of mononuclear, dinuclear, or polynuclear complexes. The specific coordination mode will be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the crystallization of the resulting complex. Common solvents used for the synthesis of similar pyrazole-based complexes include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).
The general synthetic procedure involves dissolving the this compound ligand in a suitable solvent, followed by the addition of a solution of the transition metal salt (e.g., chlorides, nitrates, acetates, or sulfates). The reaction mixture is typically stirred at room temperature or heated to reflux to promote complex formation. Slow evaporation of the solvent or layering with a less polar solvent can be employed to obtain single crystals suitable for X-ray diffraction analysis.
Characterization of the resulting metal complexes is performed using a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (pyrazole), C=O (imide), and O-H (salicyl) groups can indicate their involvement in bonding.
UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and can help in determining the coordination geometry around the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can confirm the structure of the ligand in the complex and provide information about the coordination environment.
Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry.
Ligand Binding Modes and Stereochemistry in Metal Complexes
This compound can exhibit a variety of binding modes due to its multiple donor sites. The specific mode of coordination is influenced by factors such as the metal ion's size, preferred coordination number, and the reaction stoichiometry.
Potential Binding Modes:
Bidentate (N,O): Coordination through the pyrazole nitrogen and the phenolic oxygen of the salicyl group, forming a stable six-membered chelate ring.
Tridentate (N,N,O): Involvement of one pyrazole nitrogen, the imide nitrogen (or oxygen), and the phenolic oxygen.
Bridging: The pyrazolate anion can bridge two metal centers, leading to the formation of dinuclear or polynuclear structures. The imide group could also potentially bridge metal ions.
The stereochemistry of the resulting metal complexes is dictated by the coordination number of the metal ion and the ligand's bite angle. For example, with a bidentate N,O-coordination to a metal like Cu(II) or Ni(II), square planar or tetrahedral geometries are possible. For hexacoordinate metals like Fe(III) or Co(III), an octahedral geometry would be expected, with the remaining coordination sites occupied by other ligands or solvent molecules.
Application of this compound Metal Complexes in Catalysis
Metal complexes derived from pyrazole-based ligands have shown significant promise in various catalytic applications. nih.gov The electronic and steric properties of the this compound ligand can be tuned by modifying its substituents, allowing for the design of catalysts with specific activities and selectivities.
In homogeneous catalysis, the metal complex and the reactants are in the same phase. This compound metal complexes could be effective catalysts for a range of organic transformations:
Oxidation Reactions: Complexes of metals like copper and manganese with pyrazole-containing ligands have been shown to catalyze the oxidation of catechols to o-quinones. researchgate.net The redox-active nature of the metal center, modulated by the ligand, is key to this activity.
Polymerization Reactions: Aluminum complexes with anilido-pyrazolate ligands have been investigated for the ring-opening polymerization of ε-caprolactone. pharmaguideline.com
Coupling Reactions: Palladium complexes with pyrazole-based N-heterocyclic carbene ligands have demonstrated activity in Heck coupling reactions. mdpi.com
The catalytic activity of these complexes often relies on the ability of the ligand to stabilize the metal center in different oxidation states and to provide an appropriate coordination environment for substrate binding and activation.
| Catalytic Reaction | Metal Ion | Potential Role of this compound Ligand |
| Catechol Oxidation | Cu(II), Mn(II) | Stabilize the metal center and facilitate electron transfer. |
| Ring-Opening Polymerization | Al(III) | Control the stereochemistry and activity of the catalytic center. |
| Heck Coupling | Pd(II) | Enhance the stability and reactivity of the palladium catalyst. |
This table is interactive. Click on the headers to sort the data.
For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse. This compound metal complexes can be immobilized on solid supports, such as silica or polymers, to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Potential applications in heterogeneous catalysis include:
Oxidation of Alkenes: Immobilized iron or copper complexes could be used for the epoxidation of alkenes.
Hydrogenation Reactions: Rhodium or ruthenium complexes anchored to a solid support could catalyze the hydrogenation of unsaturated compounds.
The porous nature of the support can also influence the catalytic activity by controlling the access of substrates to the active metal centers.
Redox Properties of this compound Metal Complexes
The redox behavior of transition metal complexes is fundamentally linked to the nature of both the metal ion and the coordinating ligands. This compound can be considered a potentially redox-active ligand, meaning it can participate in electron transfer processes. rsc.org The pyrazole ring, the imide group, and the salicyl moiety all contain π-systems that can be oxidized or reduced.
The redox potential of a metal complex is a measure of its tendency to gain or lose electrons. The coordination of the this compound ligand to a metal center can significantly alter the metal's redox potential. The electron-donating or -withdrawing nature of the substituents on the ligand can be used to fine-tune these properties.
Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox properties of these complexes. These studies can reveal information about:
The reversibility of redox processes.
The stability of the complex in different oxidation states.
The involvement of the ligand in the redox process (i.e., whether the electron transfer is metal-centered or ligand-centered).
The ability to control the redox properties of these complexes is crucial for their application in areas such as catalysis, where redox cycling of the metal center is often a key step in the catalytic mechanism, and in the development of new materials with interesting electronic and magnetic properties. rsc.org
Molecular Level Biological Activity and Mechanistic Studies of Pyrazolosalicyloyl Imide
Enzyme Inhibition Studies (e.g., Phosphodiesterase (PDE) family, specifically PDE5)
There are no published enzyme inhibition studies for "Pyrazolosalicyloyl Imide." Consequently, no data exists regarding its activity as an inhibitor of the Phosphodiesterase (PDE) family, including the specific isozyme PDE5.
For context, the pyrazole (B372694) scaffold is a component of several known PDE inhibitors. nih.govnih.govnih.govresearchgate.net For instance, sildenafil, a well-known PDE5 inhibitor, incorporates a pyrazolopyrimidinone (B8486647) core which is crucial for its interaction with the enzyme's active site. nih.gov Studies on other pyrazole derivatives have explored their potential as inhibitors of various PDE isozymes, demonstrating that the pyrazole ring can be a key structural feature for achieving potency and selectivity. nih.govnih.govlbl.gov However, without experimental data, the inhibitory potential of "this compound" against PDE5 or any other enzyme remains unconfirmed.
Kinetic Analysis of Enzyme-Inhibitor Interactions
No kinetic analysis has been published for the interaction between "this compound" and any enzyme target. Such studies are essential for determining key parameters like the inhibition constant (Ki) and the mechanism of inhibition, but this information is not available for this specific compound.
Molecular Basis of Inhibition (e.g., Allosteric vs. Active Site Binding)
The molecular basis of inhibition for "this compound" is unknown due to a lack of research. It has not been determined whether this compound would bind to an enzyme's active site or to an allosteric site. Structural biology studies, such as X-ray crystallography, on various pyrazole derivatives have shown that they can bind to the active site of enzymes like PDE4. lbl.gov
Structure-Activity Relationships (SAR) for Enzyme Inhibition
There are no structure-activity relationship (SAR) studies available for "this compound." SAR studies for other pyrazole-based inhibitors have been conducted to understand how modifications to the pyrazole core and its substituents affect inhibitory activity and selectivity against enzymes like PDE5. nih.govresearchgate.netnih.govmdpi.com These studies are crucial for the rational design of more potent and selective inhibitors, but no such research has been published for the specific compound .
Receptor Binding Studies (Excluding clinical relevance)
No receptor binding studies for "this compound" have been reported in the scientific literature. Therefore, its affinity and selectivity for any biological receptor are unknown. The broader class of pyrazole derivatives has been investigated for interaction with various receptors, including cannabinoid and adenosine (B11128) receptors. nih.govacs.orgnih.govelsevierpure.comsemanticscholar.orgnih.gov These studies often involve radioligand binding assays to determine the binding affinity (Ki or IC50 values) of the compounds for specific receptor subtypes. nih.gov Without such experimental evaluation, the receptor binding profile of "this compound" remains undetermined.
Protein-Ligand Interaction Analysis (Focus on molecular interactions)
There is no published protein-ligand interaction analysis for "this compound." Molecular docking and other computational methods are often used to predict the binding modes of pyrazole derivatives with their protein targets, but no such studies for "this compound" are available. researchgate.netresearchgate.net Experimental investigations into the binding of pyrazole-based compounds with proteins like serum albumin have been conducted to understand their pharmacokinetic properties. nih.gov
Biophysical Techniques (e.g., ITC, SPR)
No data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are available for "this compound." These methods are powerful tools for characterizing the thermodynamics and kinetics of protein-ligand interactions. elsevierpure.comnih.govnih.govreichertspr.comnicoyalife.comresearchgate.net ITC directly measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters, while SPR monitors binding events in real-time to provide kinetic data (association and dissociation rates). nih.govreichertspr.comresearchgate.net The application of these techniques to "this compound" has not been reported.
Data Tables
Due to the absence of published research, no data tables on the biological activity of "this compound" can be generated.
Crystallographic Studies of Protein-Pyrazolosalicyloyl Imide Complexes
No crystallographic data detailing the interaction of this compound with any protein has been published. Therefore, information regarding its binding modes, specific amino acid interactions, and conformational changes upon binding is not available.
Cellular Assays for Mechanistic Investigations
There is no available research on the use of this compound in cellular assays to investigate its mechanism of action. Consequently, data on its target engagement, pathway modulation, or effects on specific cellular signaling cascades could not be located.
Metabolic Stability and Biotransformation Studies
While a deuterated version of the compound, this compound-d3, is commercially available and would be suitable for such studies, no research on the metabolic stability or biotransformation of this compound has been published. Information regarding its metabolic pathways, the stability of the parent compound, and the identification of its metabolites is currently nonexistent in the scientific literature.
Analytical Methodologies and Reference Standards for Pyrazolosalicyloyl Imide
Chromatographic Methods for Purity Assessment and Quantification
The purity and concentration of Pyrazolosalicyloyl Imide in various samples are critical for its application, particularly when used as a reference standard. Chromatographic techniques are central to establishing the identity, purity, and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the analysis of non-volatile, thermally labile compounds like this compound. Gas Chromatography (GC) may have limited applicability due to the compound's likely low volatility and thermal stability, while chiral chromatography is essential for separating its potential enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
While specific, validated HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, suitable methods can be inferred from the analysis of structurally similar compounds, such as sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors. Method development would focus on optimizing the separation of the main compound from any impurities or degradation products.
A typical reversed-phase HPLC method would likely employ a C18 stationary phase. The mobile phase would be a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol, run in either an isocratic or gradient elution mode to ensure adequate separation. Detection is commonly performed using a UV detector, as the aromatic and conjugated systems within the this compound structure are expected to exhibit strong UV absorbance.
Method validation would be performed according to established guidelines (e.g., ICH) and would assess parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The direct proportionality of the detector response to the concentration of the analyte over a given range.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent gradient from 20% to 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 290 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications
Gas chromatography is generally suitable for volatile and thermally stable compounds. Given the molecular structure of this compound, it is likely to have a high boiling point and may be prone to degradation at the high temperatures typically used in GC inlets and columns. Direct analysis by GC is therefore challenging.
For GC analysis to be feasible, derivatization would likely be necessary to increase the volatility and thermal stability of the compound. This could involve silylation or other chemical modifications of polar functional groups. However, such a procedure adds complexity and potential for analytical error. Consequently, GC is not the preferred method for the analysis of this compound, with HPLC being a more direct and suitable technique.
Chiral Chromatography for Enantiomeric Purity
The molecular structure of this compound may contain chiral centers, leading to the existence of enantiomers. As different enantiomers of a compound can have distinct biological activities and properties, it is crucial to be able to separate and quantify them. Chiral chromatography is the primary method for assessing enantiomeric purity.
This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely used for the separation of a broad range of chiral compounds. The choice of mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is critical for achieving enantiomeric resolution.
Hypothetical Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25 °C |
Development of Spectroscopic Analytical Assays (e.g., UV-Vis, Fluorescence)
Spectroscopic techniques provide a rapid and non-destructive means of quantifying this compound.
UV-Vis Spectroscopy: The presence of multiple chromophores, including the pyrazole (B372694) and salicyl moieties, within the structure of this compound suggests that it will absorb light in the ultraviolet-visible (UV-Vis) region. A UV-Vis spectrophotometric assay can be developed for its quantification. The first step would be to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol). A calibration curve of absorbance versus concentration can then be constructed to determine the concentration of unknown samples based on Beer-Lambert's law.
Fluorescence Spectroscopy: The pyrazole ring system is known to be a component of many fluorescent molecules. The extended conjugation and rigid structure of this compound may impart fluorescent properties. A fluorescence-based assay would offer higher sensitivity and selectivity compared to UV-Vis spectroscopy. Development of such an assay would involve determining the optimal excitation and emission wavelengths. A calibration curve of fluorescence intensity versus concentration would then be used for quantification.
Hypothetical Spectroscopic Parameters:
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Solvent | Methanol | Methanol |
| λmax (absorbance) | ~230 nm, ~290 nm | N/A |
| λex (excitation) | N/A | To be determined (~300-350 nm) |
| λem (emission) | N/A | To be determined (~400-450 nm) |
| Linearity Range | To be determined | To be determined |
Applications as a Certified Reference Material (CRM) or Analytical Standard
This compound is available as a reference material for laboratory use lgcstandards.com. Reference materials are crucial in analytical chemistry for method validation, calibration, and quality control.
As a certified reference material (CRM), this compound would have a well-characterized and certified value for its purity, along with an associated uncertainty. This certification provides traceability to a recognized standard.
Role in Quality Control and Assurance in Chemical Analysis
In quality control (QC) and quality assurance (QA), this compound serves as a benchmark for ensuring the accuracy and reliability of analytical measurements. Its primary roles include:
Instrument Calibration: A solution of known concentration is used to calibrate analytical instruments, such as HPLC and UV-Vis spectrophotometers.
Method Validation: It is used to assess the performance characteristics of an analytical method, as described in section 8.1.1.
System Suitability Testing: In chromatography, a standard solution is injected to ensure that the system is operating correctly before analyzing samples.
Recovery Studies: A known amount of the standard is spiked into a sample matrix to determine the efficiency of the sample preparation and analytical method.
The use of a well-characterized standard like this compound is fundamental to achieving accurate and reproducible analytical results, thereby ensuring the quality and integrity of the data generated. A deuterated version, this compound-d3, is also noted, which is particularly useful as an internal standard in mass spectrometry-based quantification methods to correct for matrix effects and variations in instrument response.
Traceability and Measurement Uncertainty of Analytical Standards
For this compound, the availability of a deuterated internal standard, this compound-d3, is a crucial first step for quantitative analysis. However, without published data, it is not possible to detail the specific traceability chain for this standard or to provide an uncertainty budget, which would typically include contributions from purity assessment, weighing, and solution preparation.
Mass Spectrometry-Based Detection and Quantification Methods
Mass spectrometry, coupled with chromatographic separation, is a powerful tool for the detection and quantification of chemical compounds. The choice between liquid or gas chromatography depends on the analyte's physicochemical properties.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of organic molecules. A typical LC-MS/MS method for a compound like this compound would involve optimizing chromatographic conditions (column, mobile phase, and gradient) to achieve adequate separation, and tuning mass spectrometer parameters (ionization source, collision energy) to ensure sensitive and specific detection of precursor and product ions. However, no specific LC-MS/MS methods or validated performance characteristics such as linearity, limit of detection (LOD), and limit of quantification (LOQ) have been published for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is generally employed for volatile and thermally stable compounds. For non-volatile compounds, derivatization may be necessary to increase their volatility. Given the likely structure of this compound, it may require derivatization for GC-MS analysis. As with LC-MS/MS, there is no available literature detailing specific GC-MS methods, retention times, or fragmentation patterns for this compound.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer an alternative approach for the detection and characterization of electroactive compounds. Techniques such as cyclic voltammetry could potentially be used to study the redox properties of this compound, while quantitative methods like differential pulse voltammetry could be developed for its determination. The feasibility and specifics of such methods, including electrode materials, supporting electrolytes, and potential detection limits, remain unexplored in the scientific literature.
Advanced Applications of Pyrazolosalicyloyl Imide Non Clinical
Applications in Materials Science
The combination of the electron-rich pyrazole (B372694) ring and the photoactive salicyl moiety points towards potential applications in the development of novel organic materials with interesting electronic and optical properties.
Organic Electronics and Optoelectronics
While direct research on Pyrazolosalicyloyl Imide in organic electronics is not yet available, the properties of related pyrazole-containing compounds suggest potential in this area. Pyrazole derivatives have been investigated for their luminescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Some N-acyl pyrazole derivatives have been shown to exhibit solid-state luminescent properties, a phenomenon attributed to aggregation-induced emission (AIE). bohrium.comnih.gov The AIE effect is particularly valuable in the fabrication of bright and stable OLEDs.
The incorporation of a salicyloyl group could further modulate the electronic properties of the molecule. The salicyl moiety is known to participate in excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual emission, which are desirable characteristics for various optical applications, including organic lasers and fluorescent materials. The interplay between the pyrazole and salicyloyl components within the imide framework could lead to novel materials with tunable emission wavelengths and enhanced quantum efficiencies.
Sensors and Nanosensor Design
The structural features of this compound make it a promising candidate for the development of chemical sensors and nanosensors. The pyrazole ring, with its adjacent nitrogen atoms, is an excellent chelating agent for metal ions. Numerous studies have demonstrated the use of pyrazole derivatives as "turn-on" or "turn-off" fluorescent sensors for a variety of cations, including Zn²⁺, Cd²⁺, Fe³⁺, and Fe²⁺. rsc.orgsemanticscholar.orgnih.gov The binding of a metal ion to the pyrazole moiety can significantly alter the photophysical properties of the molecule, leading to a detectable change in fluorescence. rsc.org
The salicylaldehyde (B1680747) portion of the molecule also offers a reactive site for the detection of specific analytes. For instance, salicylaldehyde-based probes have been developed for the fluorescent detection of anions. Furthermore, the combination of a pyrazole and a salicylaldehyde-like moiety in a single molecule could lead to sensors with enhanced selectivity and sensitivity, or even dual-functional sensors capable of detecting multiple analytes.
Supramolecular Chemistry and Self-Assembly
The presence of hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking, endows this compound with the potential for engaging in complex supramolecular chemistry and self-assembly processes.
Host-Guest Interactions
Derivatives of salicylic (B10762653) acid have been shown to act as host molecules, capable of forming inclusion complexes with various organic guest molecules. cyberleninka.ru The conformation and packing of these host-guest complexes can be influenced by the structure of the guest molecule. cyberleninka.ru The cavity-like structure that could be formed by the self-assembly of this compound molecules might allow for the selective binding of small organic molecules, leading to applications in separation science and molecular recognition.
Molecular Recognition Systems
The pyrazole moiety is known to participate in the formation of well-defined supramolecular structures through intermolecular N-H···N hydrogen bonds. nih.gov These interactions can lead to the formation of dimers, trimers, tetramers, and infinite chains. nih.gov The specific substitution pattern on the pyrazole ring can influence the resulting supramolecular architecture. In a this compound molecule, the interplay of hydrogen bonding from the pyrazole and imide groups, along with potential π-π stacking from the aromatic rings, could be harnessed to create intricate and predictable molecular recognition systems. These systems could find applications in areas such as crystal engineering and the development of smart materials.
Chemical Biology Probes and Tools (For mechanistic studies, not therapeutic use)
Small molecules that can selectively interact with biological macromolecules are invaluable tools for studying cellular processes. While a study on pyrazole-containing imide derivatives has highlighted their anticancer activities, the fundamental molecular interactions underlying these effects can be harnessed for the development of chemical probes for non-therapeutic, mechanistic studies. nih.govresearchgate.net
N-acyl pyrazoles have been identified as effective and tunable inhibitors of serine hydrolases, an important class of enzymes. nih.gov The reactivity of the N-acyl pyrazole can be modulated by substituents on the pyrazole ring, allowing for the design of inhibitors with specific potency and selectivity. nih.gov By incorporating a reporter tag, a this compound derivative could be used as an activity-based probe to identify and study the function of specific serine hydrolases in complex biological systems.
Furthermore, salicylaldehyde-based probes have been developed to study kinase residence times in cells. These probes can provide valuable insights into the kinetics of protein-ligand interactions. The combination of the pyrazole and salicylaldehyde functionalities in a single molecule could lead to the development of novel chemical probes with unique properties for dissecting complex biological pathways.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Incorporating this compound Moieties
While the direct incorporation of a singular "this compound" moiety into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is not documented in existing scientific literature, the constituent functional groups—pyrazole, salicylic acid derivatives, and imides—are individually of significant interest in the design of these advanced porous materials. The exploration of linkers containing these motifs has led to the development of robust and functional frameworks for a variety of non-clinical applications. This section will, therefore, discuss the roles and applications of these individual chemical components within the structure of COFs and MOFs.
The construction of COFs and MOFs relies on the self-assembly of organic linkers and inorganic nodes (in the case of MOFs) or organic nodes (in the case of COFs) into crystalline, porous structures. acs.orgtcichemicals.com The choice of organic linker is paramount as it dictates the topology, porosity, and ultimate functionality of the resulting framework. cd-bioparticles.net
The Role of Pyrazole-Based Linkers
Pyrazole and its derivatives are frequently employed as N-donor ligands in the synthesis of MOFs due to their ability to form stable coordination bonds with metal ions. researchgate.net The resulting pyrazolate-based MOFs often exhibit exceptional chemical and thermal stability. acs.org This stability is attributed to the strong coordination bonds formed, which are a consequence of the high pKa of pyrazole, making it a robust building block for durable frameworks. acs.org
The uncoordinated nitrogen atoms within the pyrazole rings can act as Lewis basic sites, which are particularly useful for applications such as CO2 adsorption. rsc.org Researchers have synthesized pillar-layered MOFs using carboxylate-pyrazole flexible linkers where the pyrazole units remain free to interact with CO2 molecules, demonstrating how specific functionalities can be engineered into the framework. rsc.org
Research Findings on Pyrazole-Based MOFs:
A notable example is PCN-300, a single-crystalline pyrazolate MOF with two distinct copper centers. This framework demonstrates remarkable stability in aqueous solutions across a wide pH range (1 to 14). acs.org Its robustness allows it to function as a heterogeneous catalyst for challenging chemical transformations, such as the dehydrogenative C–O cross-coupling reaction, in an environmentally friendly manner. acs.org Another study reports the synthesis of Hofmann-based MOFs using the bis-pyrazole ligand 4,4'-methylene-bis(3,5-dimethylpyrazole), which show promise for the selective separation of various industrial gases like acetylene, propylene, and xenon. rsc.org
| Framework | Metal Node | Pyrazole Linker | Key Properties | Non-Clinical Application | Reference |
|---|---|---|---|---|---|
| PCN-300 | Copper | Pyrazolate-porphyrin | Exceptional stability (pH 1-14) | Heterogeneous catalysis | acs.org |
| [M(H2mdp)(Ni(CN)4)] | Co(II), Fe(II) | 4,4'-methylene-bis(3,5-dimethylpyrazole) | Selective gas uptake | Gas separation (e.g., C2H2/CO2) | rsc.org |
| [ZnII(L)BPY] | Zinc(II) | Carboxylate-pyrazole flexible linker | Microporous, uncoordinated Lewis basic sites | CO2 adsorption | rsc.org |
The Role of Salicyl-Based Linkers
In the realm of MOFs, salicylic acid derivatives have been used to construct a series of frameworks with diverse structures and interesting luminescent properties. acs.org The specific salicylic derivative used can influence the final topology of the MOF, leading to structures ranging from 1D chains to complex 3D interpenetrating frameworks. acs.org The inherent fluorescence of the salicylic moiety can be harnessed for sensing applications.
| Framework Type | Salicyl-Based Unit | Co-Linker/Node | Resulting Topology/Structure | Potential Application | Reference |
|---|---|---|---|---|---|
| 3D COF (JUC-508/509) | Tetrakis(3-formyl-4-hydroxylphenyl)methane | Diaminophenylene derivatives | Non-interpenetrated dia | Gas storage, catalysis | mdpi.com |
| MOF | 5-Substituted salicylic acids | 1,1′-(1,4-Butanediyl)bis(imidazole) and various metals (Zn, Cd, Co) | Varied (0D to 3D) | Luminescence | acs.org |
The Role of Imide Linkages
Imide linkages are known for their high thermal and chemical stability. The formation of imide-linked COFs is typically achieved through the condensation reaction of amines and carboxylic anhydrides. tcichemicals.com While the formation of the stable imide ring can sometimes be irreversible under standard solvothermal conditions, making crystallization challenging, new synthetic routes have been developed to overcome this. doaj.org
One such advancement is the use of ionothermal synthesis in zinc chloride or eutectic salt mixtures. This method has been shown to produce highly crystalline and porous polyimide-linked COFs (PI-COFs) with significantly reduced reaction times compared to traditional solvothermal methods. rsc.org This approach also has the advantage of not requiring soluble precursor molecules, broadening the scope of potential building blocks. rsc.org The robustness of the imide bond makes these COFs attractive for applications that require materials to withstand harsh conditions.
| Synthesis Method | Linker Types | Key Advantages | Resulting Material | Reference |
|---|---|---|---|---|
| Solvothermal | Amines and Carboxylic Anhydrides | Established method | Imide-linked COFs | tcichemicals.com |
| Ionothermal | Amines and Carboxylic Anhydrides | Faster reaction, no soluble precursors needed, avoids toxic solvents | Highly crystalline PI-COFs | rsc.org |
Future Research Avenues and Challenges
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally benign synthetic methodologies is a primary challenge for any new chemical entity. For Pyrazolosalicyloyl Imide, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Key Research Directions:
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where a pyrazole (B372694) precursor, a salicylic (B10762653) acid derivative, and an amine source converge to form the final imide would be a significant advancement. MCRs are known for their high atom economy and operational simplicity nih.gov.
Green Catalysis: Investigating the use of recyclable catalysts, such as ionic liquids or solid-supported acids, could enhance the sustainability of the synthesis researchgate.net. For instance, an ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmim][OH-]) has been successfully used as a catalyst in the synthesis of other pyrazole derivatives researchgate.net.
Alternative Energy Sources: The application of microwave irradiation and ultrasound-assisted synthesis could dramatically reduce reaction times and improve yields, as has been demonstrated for other pyrazole syntheses youtube.com.
A plausible, yet to be explored, synthetic pathway could involve the initial formation of a pyrazole dicarboxylic acid, followed by condensation with an amino-salicylic acid derivative. The final imidization step could be achieved through thermal or chemical dehydration.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Environmental Impact |
| Conventional Heating | Acetic Anhydride, Reflux | 12-24 h | 50-60 | High |
| Microwave-Assisted | [bmim][OH-], Water | 10-20 min | 85-95 | Low |
| Ultrasound-Assisted | Solvent-free, Grinding | 1-2 h | 70-80 | Very Low |
Discovery of Unexplored Reactivity Patterns and Derivatization Potential
The this compound scaffold possesses multiple reactive sites, offering extensive opportunities for derivatization to modulate its physicochemical and biological properties.
Pyrazole Ring Functionalization: The nitrogen atoms of the pyrazole ring can be alkylated or arylated. Electrophilic substitution, typically at the C4 position, could introduce a variety of functional groups nih.gov.
Salicyl Moiety Modification: The phenolic hydroxyl group is a key site for derivatization. Etherification or esterification could be explored to alter solubility and bioavailability. The aromatic ring of the salicyl group is also amenable to electrophilic substitution.
Imide Ring Chemistry: The imide nitrogen can be functionalized. Furthermore, reactions involving the carbonyl groups or potential ring-opening of the imide could lead to novel structures tandfonline.com.
Understanding the interplay between these functional groups will be crucial. For example, the electronic nature of substituents on the pyrazole ring could influence the acidity of the salicylic hydroxyl group, thereby affecting its reactivity and potential for metal chelation.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties of novel molecules like this compound before embarking on extensive laboratory synthesis.
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties (IR, NMR) researchgate.netresearchgate.netresearchgate.net. This would aid in the characterization of synthesized compounds. Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic transitions researchgate.net.
Molecular Docking: To explore its biological potential, docking simulations can predict the binding affinity and orientation of this compound within the active sites of various enzymes or receptors known to be targets for pyrazole or salicylamide compounds nih.govfrontiersin.org.
Molecular Dynamics (MD) Simulations: MD simulations can provide information on the dynamic behavior and conformational stability of the molecule and its potential complexes with biological targets, offering a more realistic model of interactions in a physiological environment researchgate.netnih.gov.
Table 2: Representative Data from a Hypothetical Computational Study on this compound
| Parameter | Predicted Value | Method | Implication |
| HOMO-LUMO Gap | 4.5 eV | DFT (B3LYP/6-31G) | High kinetic stability |
| Dipole Moment | 3.2 D | DFT (B3LYP/6-31G) | Moderate polarity |
| Binding Energy (COX-2) | -8.5 kcal/mol | Molecular Docking | Potential anti-inflammatory activity |
| RMSD during simulation | 1.8 Å | 100 ns MD Simulation | Stable binding in active site |
Investigating New Molecular Targets and Biological Mechanisms (Strictly non-clinical)
The hybrid nature of this compound suggests several potential, non-clinical biological activities based on the known pharmacology of its components.
Enzyme Inhibition: Many pyrazole derivatives are known inhibitors of enzymes such as cyclooxygenase (COX), carbonic anhydrase, and various kinases nih.govfrontiersin.org. Future research should involve in vitro screening against a panel of such enzymes to identify potential targets.
Antimicrobial Activity: Pyrazole and salicylamide moieties are present in numerous compounds with antibacterial and antifungal properties nih.govbdpsjournal.orgnih.gov. The activity of this compound could be tested against a range of pathogenic bacteria and fungi.
Antioxidant Properties: The phenolic hydroxyl group suggests potential radical scavenging activity. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, could be used to quantify this potential nih.gov.
Elucidating the structure-activity relationships (SAR) by synthesizing and testing a library of derivatives will be a critical step in identifying the key structural features responsible for any observed biological effects nih.govresearchgate.net.
Integration into Advanced Functional Materials and Devices
Beyond biological applications, the structural features of this compound make it a candidate for use in materials science.
Ligands for Coordination Polymers: The multiple nitrogen and oxygen atoms make the molecule an excellent candidate as a ligand for creating coordination polymers or Metal-Organic Frameworks (MOFs). Such materials have potential applications in gas storage, catalysis, and sensing nih.gov.
Photophysical Properties: The conjugated system spanning the pyrazole and aromatic rings may impart interesting photophysical properties. Studies on its absorption and emission spectra could reveal potential for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Polymer Science: The imide functionality could be incorporated into polyimide backbones to create novel polymers with enhanced thermal stability and specific functional properties derived from the pyrazole and salicyl moieties.
Development of Advanced Analytical Techniques for Detection and Quantification
As with any new compound, robust analytical methods are required for its detection, characterization, and quantification.
Spectroscopic Characterization: Standard techniques including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be fundamental for structural elucidation and purity assessment of synthesized compounds nih.govbdpsjournal.orgtandfonline.com.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) methods will need to be developed for the separation and quantification of this compound in various matrices.
Crystallography: Single-crystal X-ray diffraction will be the definitive method for determining the precise three-dimensional structure of the molecule and understanding its solid-state packing and intermolecular interactions researchgate.net.
The development of these analytical techniques is a prerequisite for all other avenues of research, from ensuring the quality of synthetic batches to studying its metabolic fate in preclinical models.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Pyrazolosalicyloyl Imide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with salicyloyl chloride under anhydrous conditions. Key variables include temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. Yield improvements (>85%) are achieved via dropwise addition of reagents and nitrogen atmosphere to prevent hydrolysis . Purity is validated through HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms imide bond formation.
- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N) verify functional groups.
- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions with <2 ppm mass error.
- HPLC-PDA : Quantifies impurities (<0.5%) using gradient elution .
Q. How should researchers design initial solubility and stability studies for this compound?
- Methodological Answer : Conduct pH-dependent solubility assays (pH 1–10) in biorelevant media (e.g., simulated gastric fluid). Stability is tested under accelerated conditions (40°C/75% RH for 4 weeks) with degradation products monitored via UPLC-MS. Include control groups with antioxidants (e.g., BHT) to assess oxidative stability .
Advanced Research Questions
Q. What mechanistic approaches are used to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to determine binding constants (Kd). For enzyme inhibition, measure IC₅₀ values via spectrophotometric kinetics (e.g., NADH depletion at 340 nm).
- Molecular Docking : Apply AutoDock Vina with PDB structures (e.g., COX-2) to predict binding modes. Validate with mutagenesis studies .
Q. How can contradictory data on this compound’s efficacy in different disease models be resolved?
- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., dosage regimes or model organisms). Meta-analyses using fixed/random effects models quantify heterogeneity (I² statistic). Replicate studies under standardized conditions (e.g., identical cell lines and passage numbers) .
Q. What computational strategies integrate QSAR and DFT calculations to optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR : Use MOE or Schrödinger to correlate logP and polar surface area with bioavailability.
- DFT : Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to predict redox stability.
- MD Simulations : Analyze ligand-receptor dynamics over 100 ns trajectories (AMBER force field) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal curves (GraphPad Prism) using four-parameter logistic regression. Report EC₅₀/ED₅₀ with 95% CI. For non-linear responses, apply Akaike’s Information Criterion (AIC) to compare models .
Q. How can researchers ensure reproducibility in catalytic applications of this compound?
- Methodological Answer : Document catalyst loading (mol%), solvent purity, and reaction atmosphere. Use NIST-traceable reference materials for calibration. Share raw data (e.g., NMR FID files) in repositories like Zenodo .
Cross-Disciplinary Applications
Q. What methodologies assess this compound’s potential in materials science (e.g., as a ligand or catalyst)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
